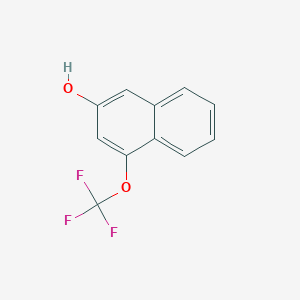

1-(Trifluoromethoxy)-3-naphthol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

4-(trifluoromethoxy)naphthalen-2-ol |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H |

InChI Key |

KOKOFIYAVMSSEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Trifluoromethoxy 3 Naphthol and Analogous Structures

Strategies for Direct Introduction of the Trifluoromethoxy Moiety

Direct trifluoromethoxylation of aromatic alcohols or their precursors is a primary strategy for synthesizing compounds like 1-(Trifluoromethoxy)-3-naphthol. This involves the formation of the Ar-OCF3 bond on the intact naphthalene (B1677914) scaffold.

Dehydroxytrifluoromethoxylation Protocols for Alcohols

The direct conversion of a hydroxyl group to a trifluoromethoxy group, known as dehydroxytrifluoromethoxylation, represents a highly efficient route. One approach involves the in situ generation of an alkyl fluoroformate from the alcohol, which then undergoes nucleophilic substitution. A notable method uses trifluoromethyl arylsulfonate (TFMS) as the trifluoromethoxylation reagent. This reaction is operationally simple, scalable, and proceeds under mild conditions, making it suitable for a wide range of alcohols, including complex molecules in late-stage synthesis. nih.gov

Another powerful system for this transformation employs a combination of a phosphine (B1218219) (R₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) in a solvent like N,N-dimethylformamide (DMF). This mixture effectively activates the alcohol, facilitating a rapid reaction with a trifluoromethoxide source, such as silver trifluoromethoxide (AgOCF₃). rsc.orgnih.gov The reaction is driven by the formation of key intermediates, including an iodophosphonium salt and a Vilsmeier-Haack-type species, which enable the trifluoromethoxylation to occur quickly, often within 15 minutes. rsc.org

Table 1: Reagent Systems for Dehydroxytrifluoromethoxylation of Alcohols

| Reagent System | CF₃O Source | Key Features | Applicable Substrates | Reference(s) |

|---|---|---|---|---|

| Fluoroformate (in situ) / TFMS | TFMS | Operationally simple, scalable, mild conditions. | Primary, secondary, and complex alcohols. | nih.gov |

| R₃P / ICH₂CH₂I | AgOCF₃ | Rapid reaction (often <15 min), driven by P-I halogen bonding. | Primary and secondary alcohols. | rsc.orgnih.gov |

O-Trifluoromethylation of Carbonyl-Containing Precursors

The O-trifluoromethylation of carbonyl compounds to form trifluoromethoxy alkenes is an emerging strategy. While traditional trifluoromethylation of ketones typically occurs at the α-carbon, recent methods have achieved direct O-trifluoromethylation. rsc.org One unprecedented method uses chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI), which acts as both a strong Lewis acid to activate the carbonyl group and a bifunctional reagent to introduce both a trifluoromethyl group and a chlorine atom. Subsequent elimination of HCl yields the desired alkenyl trifluoromethyl ether. mdpi.comrsc.org

This approach transforms readily available ketones into valuable CF₃O-containing building blocks. mdpi.com For a precursor like 1,3-dihydroxynaphthalene, this could hypothetically involve tautomerization to a keto-enol form (a naphthoquinone derivative), followed by trapping of the enolate with an electrophilic trifluoromethoxy source. However, direct O-trifluoromethylation of a simple ketone is challenging, as reactions with electrophilic CF₃ reagents often favor C-alkylation at the softer α-carbon position. rsc.org Therefore, this route remains less developed compared to methods starting from alcohols.

Oxidative Trifluoromethylation Concepts

Oxidative O-trifluoromethylation provides a direct pathway to aryl trifluoromethyl ethers from the corresponding phenols. A prominent method involves a silver-mediated oxidative cross-coupling reaction. In this process, a phenol (B47542) or naphthol is treated with a nucleophilic CF₃ source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in the presence of a silver salt (e.g., AgOTf) and an oxidant. cas.cn

These reactions tolerate a wide array of functional groups and provide a valuable alternative to electrophilic trifluoromethylation strategies. The protocol has been successfully applied to electron-poor phenols, electron-rich phenols, and various heteroaromatic alcohols, demonstrating its versatility. cas.cn For the synthesis of this compound, this would involve the direct oxidation of naphthalene-1,3-diol in the presence of a suitable silver mediator and CF₃ source.

Table 2: Components for Silver-Mediated Oxidative O-Trifluoromethylation of Alcohols

| CF₃ Source | Mediator/Catalyst | Oxidant | Key Features | Reference(s) |

|---|---|---|---|---|

| CF₃SiMe₃ | AgOTf | Selectfluor, NFSI | Direct conversion of Ar-OH to Ar-OCF₃; broad functional group tolerance. | cas.cn |

| CF₃SiMe₃ | AgOTf | 2-Fluoropyridine, Selectfluor | Applicable to primary and secondary aliphatic alcohols. | cas.cn |

Nucleophilic Trifluoromethoxylation Reagents and Their Application

The development of stable and effective nucleophilic trifluoromethoxylation reagents, which can deliver a CF₃O⁻ species, is crucial for synthesis. A significant challenge has been the instability of the trifluoromethoxide anion. Recent advances have produced more practical reagents.

One such reagent is (E)-O-trifluoromethyl-benzaldoxime (TFBO), which is thermally stable and can release the trifluoromethoxide anion in the presence of a base, avoiding the need for silver catalysts. This method is effective for the nucleophilic substitution of alkyl halides. To apply this to a naphthol, the hydroxyl group would first need to be converted into a good leaving group.

Another class of powerful nucleophilic trifluoromethoxylating agents includes sulfonate derivatives like trifluoromethyl nonafluorobutanesulfonate (TFNf). TFNf is a thermally stable, non-flammable liquid that can be used for the trifluoromethoxylation of alkyl and aryl halides. cas.cn These reagents provide a robust toolkit for introducing the trifluoromethoxy group via nucleophilic substitution pathways.

Table 3: Examples of Nucleophilic Trifluoromethoxylation Reagents

| Reagent Name | Abbreviation | Activation | Typical Application | Reference(s) |

|---|---|---|---|---|

| (E)-O-Trifluoromethyl-benzaldoxime | TFBO | Base (e.g., Cs₂CO₃) | Sₙ2 reaction with alkyl halides (silver-free). | |

| Trifluoromethyl Nonafluorobutanesulfonate | TFNf | - | Nucleophilic substitution with halides. | cas.cn |

| Silver Trifluoromethoxide | AgOCF₃ | - | Used with activating agents for alcohols (e.g., R₃P/ICH₂CH₂I). | rsc.org |

Construction of the Naphthalene Core with Trifluoromethoxy Functionality

An alternative to modifying an existing naphthalene ring is to construct the ring system from simpler precursors that already contain the key fluorine substituent. This is known as a de novo synthesis.

De Novo Synthetic Routes for 1-Trifluoromethyl-2-Naphthalenols

This section addresses the synthesis of the analogous C-CF₃ structure as specified in the user-provided outline.

A powerful strategy for building the naphthalene skeleton involves the cyclization of a benzenoid precursor that already incorporates a trifluoromethyl group. One such method starts with a substituted γ-halopropyl-benzene and trifluoroacetic acid. The key intermediate is a benzenoid precursor containing both a trifluoromethyl group and two carbonyl functions in a side chain, which then undergoes cyclization and aromatization to yield the 1-trifluoromethyl-2-naphthalenol product. This approach advantageously avoids the use of high-pressure reactions and expensive reagents like trifluoromethyl iodide.

Another de novo approach utilizes a [3+3] benzannulation methodology. This involves the reaction of a β-alkoxy-α,β-unsaturated trifluoromethylketone with a benzyl (B1604629) Grignard reagent. The organometallic reagent undergoes a 1,2-addition to the ketone. The resulting alcohol is then dehydrated and cyclized, typically using an acid catalyst like p-toluenesulphonic acid, to afford the substituted trifluoromethyl-naphthalene. This method offers a regiospecific route to various trifluoromethyl-substituted naphthalenes.

Table 4: Comparison of De Novo Synthetic Strategies for Trifluoromethyl-Naphthalenols

| Strategy | Key Precursors | Key Transformation(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| Benzenoid Cyclization | γ-halopropyl-benzene, Trifluoroacetic acid | Nitrosation, Cyclization, Aromatization | Avoids high pressure and expensive CF₃I. | |

| [3+3] Benzannulation | Unsaturated trifluoromethylketone, Benzyl Grignard reagent | 1,2-Grignard addition, Dehydration, Cyclization | Regiospecific, good yields. |

Annulation Sequences for Substituted Naphthol Derivatives

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for the construction of the naphthalene skeleton. Various strategies have been developed to create substituted naphthols with control over the final substitution pattern.

One effective approach involves the tandem directed-aldol and Friedel-Crafts reactions. For instance, a trifluoromethanesulfonic acid (TfOH)-promoted tandem synthesis has been developed to produce 1,3-disubstituted naphthalenes. nih.govacs.org This method efficiently creates two new carbon-carbon bonds and a new benzene (B151609) ring in a single pot. nih.gov

Another strategy is the rhodium(III)-catalyzed [4+2] annulation of sulfoxonium ylides with 1,3-diynes, which provides a rapid and regioselective route to alkynyl-substituted 1-naphthol (B170400) derivatives. researchgate.net This method has also been extended to the one-pot synthesis of unsymmetrical binaphthol motifs. researchgate.net Furthermore, electrophilic cyclization of specific arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield a variety of substituted naphthalenes under mild conditions. nih.gov

The table below summarizes various annulation strategies for the synthesis of substituted naphthols.

| Annulation Strategy | Reactants | Catalyst/Reagent | Products | Reference |

| Tandem Directed-Aldol/Friedel-Crafts | Ketones | TfOH | 1,3-Disubstituted naphthalenes | nih.govacs.org |

| [4+2] Annulation | Sulfoxonium ylides, 1,3-diynes | Rh(III) catalyst | Alkynyl-1-naphthol derivatives | researchgate.net |

| Electrophilic Cyclization | Arene-containing propargylic alcohols | ICl, I₂, Br₂ | Substituted naphthalenes | nih.gov |

| Base-Mediated Annulation | 2-Nitrobenzothiophenes, Naphthols | Base | Benzothieno[2,3-b]naphthofurans | acs.org |

| Enantioselective Annulation | Enals, 2-Naphthols | Chiral triazolium salts | Enantioenriched β-arylsplitomicins | rsc.org |

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound necessitates the preparation of appropriately functionalized precursors. A plausible retrosynthetic analysis suggests that a key intermediate could be a 1-trifluoromethoxy-3-halonaphthalene or a 1-halo-3-methoxynaphthalene, which could then be elaborated to the final product.

The synthesis of 1,3-disubstituted naphthalenes often starts from precursors like 1,3-dibromonaphthalene (B1599896). The reaction of 1,3-dibromonaphthalene with nucleophiles can lead to the formation of methoxy (B1213986) and cyano derivatives. researchgate.net For example, reaction with a methoxide (B1231860) source could potentially yield 1-bromo-3-methoxynaphthalene, a valuable intermediate.

Another critical intermediate is a trifluoromethylated naphthalene derivative. The synthesis of 1-trifluoromethyl-2-naphthalenols has been achieved through a novel construction of the naphthalene nucleus starting from benzenoid precursors. cdnsciencepub.com While not the target isomer, this demonstrates the feasibility of building the naphthalene ring with a trifluoromethyl group already in place. The synthesis of 4-trifluoromethyl-1-naphthol has also been reported, starting from 1,4-dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene. prepchem.com

The introduction of the trifluoromethoxy group itself can be challenging. A common route to aryl trifluoromethoxy compounds involves the reaction of a phenol with a trifluoromethylating agent. Therefore, a key intermediate could be 3-hydroxy-1-halonaphthalene.

The following table outlines the preparation of some key intermediates that could be utilized in the synthesis of this compound.

| Intermediate | Starting Material(s) | Reagents/Conditions | Reference |

| 1-Bromo-3-methoxynaphthalene | 1,3-Dibromonaphthalene | Sodium methoxide | researchgate.net |

| 1-Fluoronaphthalene | 1-Naphthylamine | Diazotization, then thermal decomposition of the diazonium fluoroborate | patsnap.com |

| 1-Trifluoromethyl-2-naphthalenol | Benzenoid precursors | Nitrosation, cyclization, hydrolysis, and aromatization | cdnsciencepub.com |

| 4-Trifluoromethyl-1-naphthol | 1,4-Dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene | Aluminum amalgam | prepchem.com |

| 4-Substituted-1-(trifluoromethoxy)benzene | Trichloromethoxy benzene | Anhydrous HF, followed by nitration | google.com |

Regioselective Functionalization Approaches

Controlling the regioselectivity of substitution on the naphthalene ring is a critical aspect of synthesizing this compound. Traditional electrophilic aromatic substitution reactions on naphthalene often yield mixtures of isomers, making them unsuitable for the targeted synthesis of a pure 1,3-disubstituted product.

Directed functionalization strategies offer a solution to this challenge. The reactions of β-naphthol (2-naphthol) at its α-position (C1) are well-documented and include alkylation, arylation, and halogenation, providing a route to 1-substituted-2-naphthols. sioc-journal.cn While this provides access to a different substitution pattern, the principles of directing group chemistry are applicable.

For the synthesis of 1,3-disubstituted naphthalenes, tandem reactions that construct the ring with the desired substitution pattern are often more effective than functionalizing a pre-existing naphthalene core. The TfOH-promoted tandem synthesis of 1,3-disubstituted naphthalenes from ketones is a prime example of such a regioselective approach. nih.govacs.org

Furthermore, the synthesis of various substituted naphthols has been achieved through multi-component reactions, which can offer high regioselectivity. For instance, three-component systems involving β-naphthol, an aldehyde, and an amine have been used to synthesize complex naphthol derivatives. researchgate.netorientjchem.orgasianpubs.org

The following table highlights some regioselective functionalization methods relevant to the synthesis of substituted naphthols.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Key Feature | Reference |

| Friedel-Crafts Alkylation | β-Naphthol | Enamines | 1-Alkyl-2-naphthols | Regioselective α-alkylation | sioc-journal.cn |

| Tandem Aldol/Friedel-Crafts | Ketones | TfOH | 1,3-Disubstituted naphthalenes | High regioselectivity for 1,3-pattern | nih.govacs.org |

| Three-Component Reaction | β-Naphthol, Benzaldehyde, Ethylenediamine | None | 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol | Modular synthesis of complex naphthols | orientjchem.org |

| Electrophilic Cyclization | 1-Aryl-3-alkyn-2-ones | ICl, I₂, Br₂ | 3-Halo-2-naphthols | Regioselective synthesis of 2,3-disubstituted naphthols | nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex molecules like this compound, these principles are increasingly important.

One key aspect is the use of safer and more environmentally benign reagents. For instance, the development of greener methods for trifluoromethoxylation is an active area of research, moving away from highly toxic and gaseous reagents. Recent advancements include the use of trifluoromethanesulfonyl fluoride (B91410) (TFSF) as a potentially more eco-friendly alternative in certain applications. nih.gov

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of catalysts, as seen in many of the annulation and functionalization reactions described above, is preferable to stoichiometric reagents. nih.govacs.orgresearchgate.netsioc-journal.cn

Solvent selection is another critical consideration. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. Efforts to replace hazardous solvents with greener alternatives are ongoing in many areas of synthetic chemistry.

The principles of atom economy, which advocates for maximizing the incorporation of all materials used in the process into the final product, and reducing the number of synthetic steps are also central to green chemistry. Tandem or one-pot reactions, such as the TfOH-promoted synthesis of 1,3-disubstituted naphthalenes, are advantageous in this regard as they reduce waste and improve efficiency. nih.govacs.org

The following table lists some green chemistry principles and their application in the synthesis of compounds related to this compound.

| Green Chemistry Principle | Application/Example | Benefit | Reference |

| Use of Catalysis | Rh(III)-catalyzed annulation, TfOH-promoted tandem reactions | Increased efficiency, milder conditions, reduced waste | nih.govacs.orgresearchgate.net |

| Atom Economy | One-pot tandem reactions | Fewer synthetic steps, less waste | nih.govacs.org |

| Safer Reagents | Development of alternatives to hazardous fluorinating agents | Reduced toxicity and environmental impact | nih.gov |

| Energy Efficiency | Room temperature reactions where possible | Reduced energy consumption | N/A |

| Waste Prevention | High-yield, selective reactions | Minimized by-products | N/A |

Reactivity and Transformation Studies of 1 Trifluoromethoxy 3 Naphthol and Its Analogues

Electrophilic Aromatic Substitution Patterns

The reactivity of the naphthalene (B1677914) core in 1-(trifluoromethoxy)-3-naphthol towards electrophiles is governed by the interplay of the electronic effects of its two substituents: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF₃) group.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by an electrophile. wikipedia.orguwindsor.ca The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation of the proximate C-H bond. baranlab.org

For naphthalene scaffolds, DoM provides a highly effective route to contiguously substituted derivatives that are often difficult to access through classical electrophilic aromatic substitution. nih.gov The N,N-diethyl carbamate group (-OCONEt₂) is one of the most powerful DMGs and is frequently used to direct metalation on naphthol systems. nih.gov

In the context of a protected analogue of this compound, such as N,N-diethyl-1-(trifluoromethoxy)naphthalen-3-ylcarbamate, the carbamate at the 3-position would be the dominant directing group. Metalation would be expected to occur regioselectively at the C4 position, which is ortho to the powerful carbamate DMG. The trifluoromethoxy group at the 1-position would exert a lesser influence on the regioselectivity of the initial deprotonation step, which is primarily controlled by the coordinating ability of the DMG. Subsequent functionalization with an electrophile (E⁺) would yield a 3,4-disubstituted 1-(trifluoromethoxy)naphthalene derivative.

The hierarchy of directing ability for common DMGs has been established through competition experiments.

| Directing Metalation Group (DMG) | Relative Directing Ability |

| -O-C(O)NR₂ (Carbamate) | Very Strong |

| -C(O)NR₂ (Amide) | Very Strong |

| -SO₂NR₂ (Sulfonamide) | Strong |

| -OMe (Methoxy) | Moderate |

| -F (Fluoro) | Moderate to Weak |

| -CF₃ (Trifluoromethyl) | Weak (directs via induction) |

This table presents a generalized hierarchy of common Directed Metalation Groups.

The trifluoromethoxy (-OCF₃) group significantly influences the electronic properties of the aromatic ring to which it is attached. It is a unique substituent due to its dual electronic nature. nih.gov

Inductive Effect (-I): The three highly electronegative fluorine atoms cause a strong inductive withdrawal of electron density from the aromatic ring through the oxygen atom. This effect makes the -OCF₃ group a powerful electron-withdrawing group. nih.govreddit.com

Resonance Effect (+R): The lone pairs on the oxygen atom can be donated to the aromatic π-system through resonance. This effect is well-known for alkoxy groups like methoxy (B1213986) (-OCH₃).

However, in the case of the -OCF₃ group, the strong electron-withdrawing nature of the CF₃ moiety diminishes the ability of the oxygen lone pairs to participate in resonance. Consequently, the inductive effect dominates, and the trifluoromethoxy group acts as a net deactivator of the aromatic ring towards electrophilic aromatic substitution, making reactions slower than on unsubstituted benzene (B151609) or naphthalene. nih.gov Despite being deactivating, the resonance donation, though weakened, still directs incoming electrophiles to the ortho and para positions. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| -OH | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating | ortho, para |

| -OCH₃ | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating | ortho, para |

| -OCF₃ | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | ortho, para |

| -CF₃ | Strongly electron-withdrawing (-I) | Negligible | Strongly Deactivating | meta |

This interactive table compares the electronic effects of the trifluoromethoxy group with related substituents.

Reactions Involving the Naphthol Hydroxyl Group

The hydroxyl group of this compound behaves similarly to that of other naphthols and phenols, which are known to be versatile functional groups. Naphthols generally exhibit higher reactivity of the hydroxyl group compared to phenols. researchgate.net

Key reactions involving the naphtholic hydroxyl group include:

O-Alkylation: Reaction with alkyl halides or sulfates in the presence of a base (e.g., K₂CO₃, NaOH) yields the corresponding naphthyl ether. This is a standard Williamson ether synthesis.

O-Acylation: Treatment with acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, results in the formation of naphthyl esters.

Azo Coupling: The activated naphthalene ring readily undergoes coupling with diazonium salts, particularly at the C4 position, which is para to the hydroxyl group, to form highly colored azo dyes. wikipedia.org

Bucherer Reaction: This reaction involves the conversion of the naphthol to the corresponding primary naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia (B1221849). wikipedia.org

Chemical Modifications and Transformations of the Trifluoromethoxy Group

The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability. mdpi.com It is considered one of the most robust functional groups in organic chemistry.

High Stability: The OCF₃ group is highly resistant to attack by strong acids, bases, organometallic reagents, and various oxidizing and reducing agents. nih.govmdpi.com This stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which decreases the electron density on the oxygen atom and makes the O-C bond less susceptible to cleavage. mdpi.com

Resistance to Cleavage: Unlike a methoxy group (-OCH₃), which can be cleaved by strong acids like HBr or BBr₃, the trifluoromethoxy group is inert under these conditions. This high stability makes it a valuable substituent in medicinal chemistry for blocking metabolic oxidation at the oxygen atom. mdpi.com

While selective transformations of the related trifluoromethyl (-CF₃) group have been developed under specific, often harsh conditions, the trifluoromethoxy group is generally considered unreactive and is typically installed as a complete unit rather than being modified post-synthesis.

Investigating the Reactivity of Related Fluorinated Intermediates

The synthesis of this compound and its analogues often involves the use of fluorinated intermediates. The reactivity of these precursors is crucial for the successful construction of the target molecule.

One common strategy for the synthesis of aryl trifluoromethyl ethers involves the oxidative desulfurization-fluorination of xanthates derived from the corresponding phenols. mdpi.com This method uses a combination of an N-haloimide and a fluoride (B91410) source like pyridine-HF to convert a phenol (B47542) into its -OCF₃ analogue.

Another approach involves the direct trifluoromethoxylation of phenols using electrophilic OCF₃-transfer reagents. mdpi.com Furthermore, aryl amines can be converted to aryl trifluoromethyl ethers. A mechanochemical protocol has been developed to substitute an aromatic amino group with an OCF₃ functionality using a pyrylium tetrafluoroborate reagent and a nucleophilic trifluoromethoxide source. acs.org

The reactivity of fluorinated naphthalene precursors is also relevant. For instance, fluoronitronaphthalenes can be prepared via a modified Schiemann reaction, involving the decomposition of a diazonium fluoborate salt. rsc.org These intermediates can then undergo further transformations, such as reduction of the nitro group followed by diazotization and hydrolysis, to install a hydroxyl group, providing a potential route to fluorinated naphthols. The synthesis of polysubstituted naphthalenes can be challenging due to regioselectivity issues in classical electrophilic substitutions, making methods that rely on the transformation of pre-functionalized fluorinated intermediates particularly valuable. nih.gov

Mechanistic Investigations of Reactions Involving the Trifluoromethoxy Group

Elucidation of O-Trifluoromethylation Reaction Pathways

The introduction of the trifluoromethoxy group onto a hydroxyl moiety, known as O-trifluoromethylation, is a pivotal transformation. Mechanistic studies have revealed complex pathways, often involving radical species and ionic intermediates.

Radical Processes in Trifluoromethoxylation

Radical-based approaches have emerged as powerful methods for the trifluoromethoxylation of aromatic compounds. nih.govacs.org These processes typically involve the generation of a trifluoromethoxy radical (•OCF₃) or a trifluoromethyl radical (•CF₃). In the context of forming a trifluoromethoxylated aromatic compound, a common pathway involves the initial generation of a •CF₃ radical. nih.gov This radical can then be converted to a •OCF₃ radical, which subsequently adds to the aromatic ring. nih.gov

For instance, electrochemical methods can generate •CF₃ radicals from a suitable trifluoromethyl source. These radicals can then react with oxygen to form the •OCF₃ radical, which then proceeds to functionalize aromatic systems. nih.gov Another approach involves the photoredox-catalyzed generation of •OCF₃ radicals from specialized reagents. nih.gov These radicals can then add to an aromatic ring, forming a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the final trifluoromethoxylated aromatic product. nih.gov Radical trap experiments have been instrumental in confirming the presence of these transient radical species. nih.gov The sensitivity of some O-trifluoromethylation reactions to oxygen further supports the involvement of radical intermediates. nih.gov

Role of Short-Lived Ion Pairs and OCF₃-Migration

Beyond radical pathways, ionic mechanisms, particularly those involving short-lived ion pairs, play a crucial role in certain trifluoromethoxylation reactions, especially in rearrangement or migration processes. Mechanistic studies on the intramolecular C-H trifluoromethoxylation of N-(hetero)aryl-N-hydroxylamine derivatives have provided significant insights into this phenomenon. nih.gov While the initial O-trifluoromethylation of the hydroxylamine (B1172632) derivative proceeds through a radical process, the subsequent migration of the OCF₃ group to the aromatic ring is proposed to occur via a non-radical pathway. nih.gov

Experimental data and computational studies suggest that this migration step involves the heterolytic cleavage of the N–OCF₃ bond. nih.gov This cleavage results in the formation of a short-lived, solvent-caged ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov The rapid recombination of this ion pair at a carbon atom of the aromatic ring leads to the formation of an intermediate, which then tautomerizes to restore aromaticity and yield the C-trifluoromethoxylated product. nih.gov This proposed ionic mechanism is supported by the fact that such N-O bond cleavages in related systems are well-documented to proceed through ionic pathways. nih.gov

Understanding Catalytic Cycles in Related Trifluoromethylation/Trifluoromethoxylation

Catalysis has been instrumental in advancing trifluoromethylation and trifluoromethoxylation reactions, offering milder and more efficient synthetic routes. Both metal-based and photoredox catalysis have been employed.

Visible-light photoredox catalysis has emerged as a particularly powerful tool. nih.gov A general catalytic cycle for the trifluoromethoxylation of arenes using a photosensitizer, such as Ru(bpy)₃²⁺ or fac-Ir(ppy)₃, can be described as follows:

The photocatalyst absorbs visible light and is excited to a higher energy state. nih.govnih.gov

The excited photocatalyst is then either oxidatively or reductively quenched by a trifluoromethoxylation reagent or the substrate. For instance, oxidative quenching of the excited photocatalyst by a cationic trifluoromethoxylation reagent can generate the trifluoromethoxy radical and the oxidized form of the photocatalyst. nih.gov

The trifluoromethoxy radical adds to the aromatic substrate (like a naphthol derivative) to form a radical intermediate. nih.gov

This intermediate is then oxidized by the oxidized photocatalyst, regenerating the ground-state photocatalyst and forming a cationic species that, after deprotonation, yields the desired trifluoromethoxylated product. nih.gov

Metal catalysis, for example with copper, has also been developed for related C-F and C-O bond-forming reactions. acs.org In some instances, a dual catalytic system involving a photocatalyst and a metal catalyst is employed. researchgate.net

Insights into Carbocation Intermediates in Fluorinated Systems

Carbocation intermediates are key in various organic transformations. In the context of reactions involving fluorinated groups, their stability and reactivity can be significantly altered. While direct studies on carbocation intermediates involving 1-(Trifluoromethoxy)-3-naphthol are specific, insights can be drawn from related systems.

For example, in the α-trifluoromethoxylation of ketones, mechanistic investigations have revealed the involvement of a carbocation intermediate. nih.govacs.org A proposed radical chain process leads to the formation of this carbocation, which then rapidly evolves to the final product. nih.govacs.org This highlights that even when radical species initiate a reaction, subsequent steps can proceed through ionic intermediates like carbocations.

Proposed Mechanisms for Naphthol Annulation and Derivative Formation

The naphthol scaffold is a versatile platform for the construction of more complex fused-ring systems through annulation reactions. The presence of a trifluoromethoxy group can influence the reactivity and regioselectivity of these transformations.

Mechanisms for the functionalization of naphthols often involve the initial formation of a naphthol radical or a related reactive intermediate. For instance, in the iron-catalyzed sulfonylation of naphthols, it is proposed that a single electron transfer from the naphthol to an iron(III) species generates a naphthol radical. rsc.org This radical can then react with other components in the reaction mixture to form the desired product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(Trifluoromethoxy)-3-naphthol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework, while ¹¹B NMR is crucial for characterizing its organoboron derivatives.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the naphthalene (B1677914) ring and the hydroxyl group. The substitution pattern (at positions 1 and 3) influences the chemical shifts and coupling patterns of the six aromatic protons. The spectrum of naphthalene itself shows signals around 7.5 ppm. researchgate.netresearchgate.net In hydroxy-substituted naphthalenes, the hydroxyl group generally causes an upfield shift for protons in its vicinity due to its electron-donating nature. researchgate.net Conversely, the trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which would deshield nearby protons, causing them to resonate at a lower field.

The proton at C2, situated between the two substituents, would likely appear as a singlet. The proton at C4, adjacent to the hydroxyl group, would also be a singlet. The remaining four protons on the unsubstituted ring would exhibit more complex splitting patterns (doublets and triplets) characteristic of a 1,2-disubstituted benzene (B151609) ring system. The hydroxyl proton itself typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (H2, H4) | ~6.8 - 7.5 | s | Influenced by adjacent -OH and -OCF₃ groups. |

| Aromatic H (H5-H8) | ~7.3 - 8.0 | m | Complex multiplets for the unsubstituted ring. |

| Hydroxyl H (-OH) | Variable (e.g., 5.0 - 9.0) | br s | Shift is dependent on solvent, concentration, and temperature. |

Carbon (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals are expected for the naphthalene core carbons, plus one for the trifluoromethoxy carbon. The chemical shifts are influenced by the substituents. The carbon atom bonded to the hydroxyl group (C3) is expected to be shielded and appear upfield, while the carbon attached to the electron-withdrawing trifluoromethoxy group (C1) will be significantly deshielded and shifted downfield. For reference, the carbon bearing the hydroxyl group in 1-naphthol (B170400) appears around δ 152.5 ppm. chemicalbook.com

A key diagnostic feature is the signal for the trifluoromethoxy carbon (-OCF₃), which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The carbon atoms of the naphthalene ring that are two or three bonds away from the trifluoromethoxy group may also show smaller quartet splittings (²JC-F and ³JC-F). mdpi.comacs.org For example, in (trifluoromethoxy)benzene, the carbon attached to the -OCF₃ group appears at δ 121.3 ppm with a large coupling constant (q, J = 257.5 Hz). chemicalbook.comspectrabase.com

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Notes |

|---|---|---|---|

| Naphthalene Carbons (C1-C10) | ~105 - 155 | s or q | Shifts determined by -OH and -OCF₃ substituent effects. C1 and C2 may show quartet splitting. |

| Trifluoromethoxy Carbon (-OCF₃) | ~120 | q | Characteristic quartet with large ¹JC-F coupling constant (~250-280 Hz). |

Fluorine (¹⁹F) NMR for Trifluoromethoxy Moiety Characterization and Monitoring

¹⁹F NMR is an exceptionally sensitive and powerful technique for detecting and characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. nih.govbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp signal (a singlet), as the three fluorine atoms of the trifluoromethoxy group are chemically equivalent.

The chemical shift of this singlet is diagnostic for the -OCF₃ group attached to an aromatic ring. For instance, the chemical shift for the -OCF₃ group in 1-methoxy-4-(trifluoromethoxy)benzene is approximately -58.5 ppm. rsc.org The precise chemical shift for this compound would be influenced by the electronic nature of the naphthol ring system but is expected to fall within the typical range for aryl trifluoromethoxy ethers. colorado.edu This technique is also valuable for monitoring reactions involving the trifluoromethoxy moiety. nih.gov

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference Compound |

|---|---|---|---|

| -OCF₃ | ~ -55 to -65 | s | CFCl₃ (δ 0.00) |

Boron (¹¹B) NMR for Related Organoboron Compounds

The hydroxyl group of this compound can react with boronic acids to form heterocyclic boronate esters. ¹¹B NMR spectroscopy is the primary tool for characterizing these resulting organoboron compounds. worktribe.comscielo.org.mx The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.

A tricoordinate boronic acid precursor typically shows a broad signal in the downfield region of the spectrum (e.g., δ ~27-33 ppm). sdsu.edursc.org Upon reaction with the diol functionality of the naphthol (if a suitable second hydroxyl were present) or another diol to form a stable, tetracoordinate boronate ester, the boron signal would shift significantly upfield to a region typically between δ 2 and 30 ppm. scielo.org.mxsdsu.edumdpi.com This large upfield shift provides clear evidence for the formation of the boronate ester linkage. rsc.org

| Compound Type | Boron Coordination | Expected Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| Boronic Acid (Precursor) | 3 (Trigonal Planar) | ~27 - 33 | BF₃·OEt₂ (δ 0.0) |

| Boronate Ester (Derivative) | 4 (Tetrahedral) | ~2 - 30 | BF₃·OEt₂ (δ 0.0) |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key expected absorptions include:

O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. nih.gov

Aromatic C-H Stretch: Sharp signals appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of medium to sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the naphthalene ring system. nasa.gov

C-F Stretches: Very strong and intense absorption bands are expected in the 1000-1300 cm⁻¹ region, which are diagnostic for the C-F bonds of the trifluoromethoxy group.

C-O Stretch: A strong band for the aryl C-O bond of the ether and phenol (B47542), typically found in the 1200-1280 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Medium to Strong |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1000 - 1300 | Very Strong |

| C-O Stretch | Aryl Ether/Phenol | 1200 - 1280 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints

In a related study of naphthalene derivatives, distinct Raman peaks were observed that correspond to vibrations of the benzene skeleton. For instance, excited-state absorptions of these skeletal vibrations can lead to noticeable peaks in the Raman spectrum. While specific FT-Raman data for this compound is not detailed in the provided results, the analysis of similar structures, such as 1-naphthol, shows significant peaks related to the naphthalene core. These peaks, often found in the 1400-1500 cm⁻¹ range, are indicative of the C-C stretching vibrations within the aromatic rings. researchgate.net The introduction of the trifluoromethoxy and hydroxyl groups would be expected to introduce additional characteristic vibrational bands and shift the existing naphthalene-related peaks due to changes in mass and electronic distribution.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Based on related compounds) |

| Naphthalene Ring C-C Stretching | ~1400 - 1500 |

| C-O Stretching (Naphthol) | Not specified |

| C-F Stretching (Trifluoromethoxy) | Not specified |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation of substituted naphthalenes would involve cleavage of the substituent groups and fragmentation of the aromatic core itself. The fragmentation pattern of an alcohol often shows a weak or absent molecular ion peak, with common fragmentation pathways including the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule. libretexts.org

While specific mass spectrometry data for this compound is not available in the provided search results, general principles of fragmentation can be applied. One would expect to see a prominent molecular ion peak corresponding to the exact mass of the compound. Key fragmentation pathways would likely involve the loss of the trifluoromethoxy group (•OCF₃), the trifluoromethyl radical (•CF₃), and potentially rearrangements involving the hydroxyl group. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the parent ion and its fragments, confirming the molecular formula. nih.gov

| Ion Type | Expected Observation | Significance |

| Molecular Ion (M⁺) | Strong intensity | Confirms molecular weight |

| [M - OCF₃]⁺ | Possible fragment | Loss of the trifluoromethoxy group |

| [M - CF₃]⁺ | Possible fragment | Loss of the trifluoromethyl radical |

| [M - H₂O]⁺ | Possible fragment | Loss of water, common for alcohols |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within a crystal lattice. mdpi.comnih.gov This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the provided search results, analysis of similar naphthalene-containing structures provides insight into what might be expected. For instance, the C-C bond lengths within the naphthalene core typically range from approximately 1.35 Å to 1.44 Å. nih.gov The planarity of the naphthalene system is a key feature, pointing towards extensive electron delocalization. nih.gov

In the crystal, molecules of substituted naphthols are likely to form intermolecular hydrogen bonds involving the hydroxyl group, which can lead to the formation of dimers or more extended supramolecular structures. nih.gov The packing of the molecules in the crystal lattice will be influenced by these hydrogen bonds as well as other non-covalent interactions. Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of the bulk material. nih.govresearchgate.net

| Structural Parameter | Typical Value (Based on related naphthalene structures) |

| Naphthalene C-C Bond Lengths | 1.35 Å - 1.44 Å nih.gov |

| Intermolecular Interactions | Hydrogen bonding involving the -OH group is expected. nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is frequently employed to determine optimized molecular geometries and various electronic properties.

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using DFT methods, a geometry optimization would be performed on 1-(Trifluoromethoxy)-3-naphthol to find the structure corresponding to the lowest energy state on the potential energy surface.

This analysis would involve the systematic adjustment of bond lengths, bond angles, and dihedral (torsional) angles until a minimum energy conformation is reached. Particular attention would be paid to the dihedral angle involving the C-O-C-F linkage of the trifluoromethoxy group and the orientation of the hydroxyl proton, as these are the primary points of conformational flexibility. The results of such an analysis would be presented in a table detailing these optimized parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values are not available in the reviewed literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C1-O | Data not available |

| O-CF₃ | Data not available | |

| C3-O | Data not available | |

| O-H | Data not available | |

| **Bond Angles (°) ** | C1-O-CF₃ | Data not available |

| C3-O-H | Data not available | |

| **Dihedral Angles (°) ** | C2-C1-O-C(F₃) | Data not available |

Once the optimized geometry is obtained, DFT calculations can determine various ground-state electronic properties. These properties provide a quantitative description of the molecule's electronic character. Key properties that would be calculated for this compound include:

Total Energy: The total energy of the molecule in its optimized, lowest-energy state.

Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. researchgate.net

Electronic Structure and Orbital Analysis

Further analysis delves into the specific arrangement and energies of the molecule's orbitals, which is fundamental to understanding its chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor in reactions.

LUMO: The innermost orbital lacking electrons, which acts as an electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data generated from an FMO analysis. Specific values are not available in the reviewed literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netjournalirjpac.com It is invaluable for predicting how a molecule will interact with other charged or polar species. The map is color-coded, typically showing electron-rich regions (negative potential, susceptible to electrophilic attack) in red and electron-poor regions (positive potential, susceptible to nucleophilic attack) in blue. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding. Conversely, the area around the highly electronegative fluorine atoms of the trifluoromethoxy group and the hydrogen of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex molecular orbitals into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de This method allows for the study of charge delocalization and intramolecular interactions.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene (B1677914) |

Mulliken Charge Distribution Analysis

A Mulliken charge distribution analysis would be employed to calculate the partial atomic charges on each atom of this compound. This method, based on the linear combination of atomic orbitals (LCAO) approach, partitions the total electron density among the constituent atoms. The resulting charge distribution would reveal the electrophilic and nucleophilic sites within the molecule, providing insights into its reactivity and intermolecular interactions. For instance, the analysis would likely show a significant negative charge on the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethoxy group, while the adjacent carbon and hydrogen atoms would exhibit positive charges.

Intermolecular Orbital Overlaps in Solid State

To understand the nature of intermolecular interactions in the solid state, an analysis of intermolecular orbital overlaps would be crucial. This involves calculating the overlap integrals between the molecular orbitals of adjacent this compound molecules in a crystal lattice. The results would help in quantifying the strength and nature of non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (potentially involving the trifluoromethoxy group), which govern the crystal packing and solid-state properties of the compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Theoretical NMR Chemical Shift Predictions

Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations, typically carried out using Density Functional Theory (DFT), would provide theoretical spectra that could be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental peaks. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group.

Calculated Vibrational Frequencies

The vibrational frequencies of this compound would be calculated using quantum chemical methods, most commonly DFT. These calculations would yield a theoretical infrared (IR) and Raman spectrum. The computed frequencies and their corresponding vibrational modes (e.g., O-H stretch, C-F stretches, aromatic C-H bends) could then be compared with experimental spectroscopic data. This comparison helps in the detailed assignment of the experimental vibrational bands and provides a deeper understanding of the molecule's vibrational properties.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths of its electronic transitions. This would provide a theoretical UV-Visible spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π-π* transitions within the naphthalene ring).

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound would be investigated by calculating its first and second hyperpolarizabilities (β and γ, respectively). These calculations, often performed using DFT with an applied external electric field, would quantify the molecule's response to intense light. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-OCF3) on the naphthalene scaffold suggests that the molecule might exhibit interesting NLO properties, which are crucial for applications in optoelectronics and photonics.

In the absence of specific research on this compound, the following tables provide a hypothetical representation of the kind of data that would be generated from the aforementioned computational studies.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Hypothetical Charge (a.u.) |

| O (of -OH) | -0.65 |

| H (of -OH) | +0.45 |

| C (attached to -OH) | +0.20 |

| O (of -OCF3) | -0.50 |

| C (of -OCF3) | +0.70 |

| F (average) | -0.35 |

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for Selected Nuclei of this compound

| Nucleus | Hypothetical Predicted Chemical Shift (ppm) |

| H (of -OH) | 5.8 |

| H (aromatic, ortho to -OH) | 6.9 |

| C (attached to -OH) | 155.0 |

| C (of -OCF3) | 120.0 (quartet due to C-F coupling) |

Table 3: Hypothetical Calculated Vibrational Frequencies (cm-1) for Key Modes of this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm-1) |

| O-H stretch | 3600 |

| C-F symmetric stretch | 1150 |

| C-F asymmetric stretch | 1280 |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 |

Table 4: Hypothetical TD-DFT Calculated Electronic Absorption Wavelengths and Oscillator Strengths for this compound

| Transition | Hypothetical λmax (nm) | Hypothetical Oscillator Strength (f) |

| S0 → S1 | 340 | 0.15 |

| S0 → S2 | 295 | 0.40 |

Table 5: Hypothetical Calculated Non-Linear Optical (NLO) Properties of this compound

| Property | Hypothetical Value |

| First Hyperpolarizability (β) | 5.0 x 10-30 esu |

| Second Hyperpolarizability (γ) | 2.0 x 10-36 esu |

It is important to reiterate that the data presented in these tables are purely illustrative and are not the result of actual calculations on this compound. The generation of accurate and reliable data for this compound would necessitate dedicated quantum chemical investigations.

Computational Studies on Substituent Effects of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly influences the physicochemical properties of the naphthol scaffold. Computational studies have elucidated the specific electronic and steric effects it imparts, distinguishing it from other common groups like methoxy (B1213986) (-OCH3) or the halogens. nih.gov

The -OCF3 group is strongly electron-withdrawing, primarily through an inductive effect (σ-inductive effect), which is slightly less than that of a trifluoromethyl (-CF3) group. nih.gov Concurrently, it exhibits a weak π-donating capacity due to the oxygen lone pairs, although this effect is considerably weaker than that of a methoxy group or even a fluorine atom. nih.gov This combination of strong inductive withdrawal and weak resonance donation makes the trifluoromethoxy group a "pseudo-halogen." nih.gov

Computational analyses, such as those using Density Functional Theory (DFT), are employed to quantify these effects. ajpchem.orgbohrium.com Key parameters calculated include molecular electrostatic potential maps, which visualize electron density distributions, and frontier molecular orbital energies (HOMO-LUMO), which relate to chemical reactivity. ajpchem.orgnih.gov For a molecule like this compound, the -OCF3 group is expected to lower the energy of both the HOMO and LUMO orbitals, influencing its susceptibility to electrophilic and nucleophilic attack.

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents in medicinal chemistry. nih.gov Its Hansch lipophilicity parameter (π) of +1.04 is higher than that of a trifluoromethyl group (+0.88), indicating its significant contribution to increasing a molecule's solubility in nonpolar environments. nih.govnih.gov This property is critical in contexts such as drug design, where it can enhance membrane permeability and in vivo transport. nih.govnih.gov

Sterically, the -OCF3 group imposes specific conformational preferences. Unlike the methoxy group, which can be coplanar with an aromatic ring, computational searches have shown that the trifluoromethoxy group typically orients itself out of the plane of the phenyl ring, creating greater steric hindrance. nih.gov This can affect how the molecule interacts with biological targets or other reagents.

Table 1: Comparison of Substituent Electronic and Lipophilicity Parameters This table provides a comparative view of the properties of the trifluoromethoxy group against other relevant substituents, based on data from computational and experimental studies.

| Substituent | Inductive Effect | Resonance Effect | Hansch Lipophilicity Parameter (π) |

| -OCF₃ | Strongly Withdrawing | Weakly Donating | +1.04 nih.govnih.gov |

| -CF₃ | Strongly Withdrawing | Weakly Withdrawing | +0.88 nih.govnih.gov |

| -OCH₃ | Weakly Withdrawing | Strongly Donating | -0.02 |

| -Cl | Strongly Withdrawing | Weakly Donating | +0.71 |

| -F | Strongly Withdrawing | Weakly Donating | +0.14 |

Derivatives of 1 Trifluoromethoxy 3 Naphthol and Structure Property Relationships

Synthesis of Chemically Modified Derivatives

The synthesis of derivatives from 1-(trifluoromethoxy)-3-naphthol can be approached through several established chemical transformations, targeting the naphthalene (B1677914) core, the hydroxyl group, and the formation of new ring systems. While direct experimental data for this compound is limited, synthetic strategies can be inferred from the well-documented chemistry of other naphthol derivatives and trifluoromethoxylated aromatic compounds.

Functionalization at the Naphthalene Core and Hydroxyl Group

Functionalization of the this compound backbone can be achieved at both the aromatic naphthalene core and the reactive hydroxyl group. Electrophilic aromatic substitution reactions are expected to be directed by the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethoxy group. This would likely lead to substitution at the C-2, C-4, and C-5 positions.

The hydroxyl group itself is a prime site for derivatization. Standard reactions such as etherification and esterification can be employed to introduce a wide variety of functional groups, thereby tuning the molecule's physical and chemical properties.

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | Br₂ in a suitable solvent (e.g., CH₂Cl₂) | Brominated this compound derivatives |

| Nitration | HNO₃/H₂SO₄ | Nitrated this compound derivatives |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Acylated this compound derivatives |

| Williamson Ether Synthesis | Alkyl halide, base (e.g., NaH) | O-alkylated 1-(trifluoromethoxy)-3-naphthalene |

| Esterification | Acyl chloride or carboxylic acid with a coupling agent | O-acylated 1-(trifluoromethoxy)-3-naphthalene |

Incorporation into Diverse Ring Systems (e.g., 1,3-Oxazines, Naphthoquinones)

The this compound scaffold is a potential precursor for the synthesis of more complex heterocyclic systems, such as 1,3-oxazines and naphthoquinones, which are known to possess a range of biological activities and material properties.

The synthesis of 1,3-oxazine derivatives can be achieved through a Mannich-type reaction, involving the condensation of this compound with an aldehyde and a primary amine. researchgate.netijrpr.comderpharmachemica.comjcsp.org.pknih.gov This multicomponent reaction offers a straightforward route to a variety of substituted naphthoxazines. The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the electron-rich naphthalene ring.

Naphthoquinones are another important class of compounds that could potentially be synthesized from this compound. Oxidation of the naphthol would yield the corresponding quinone. The presence of the trifluoromethoxy group would likely influence the redox potential and subsequent reactivity of the resulting naphthoquinone. The synthesis of naphthoquinone derivatives from other naphthols has been well-established and often involves oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt. researchgate.netresearchgate.netrsc.orgnih.gov

Stereoisomeric Derivatives and Chiral Synthesis

The introduction of a stereocenter during the derivatization of this compound can lead to the formation of chiral molecules. For instance, reactions at a prochiral center or the use of chiral reagents or catalysts can result in enantiomerically enriched or pure products. The synthesis of chiral α-trifluoromethyl alcohols and ethers has been reported through methods like enantioselective cross-coupling reactions, which could potentially be adapted for the synthesis of chiral derivatives of this compound.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The trifluoromethoxy group (-OCF₃) is known to exert a strong influence on the electronic properties of aromatic systems due to its unique combination of inductive and resonance effects.

Positional Isomerism and Electron Density Distribution

The position of the trifluoromethoxy group at C-1 and the hydroxyl group at C-3 on the naphthalene ring creates a specific electron density distribution. The -OH group is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions (C-2, C-4, and the other ring). Conversely, the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), while its resonance donation is weak.

This electronic push-pull system is expected to influence the reactivity of the naphthalene core. For instance, electrophilic attack will be favored at positions activated by the hydroxyl group. Computational studies on substituted naphthalenes have shown that the nature and position of substituents significantly affect the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates their chemical reactivity and photophysical properties. jcsp.org.pk

Structure-Property Relationships in Advanced Materials Applications

The incorporation of the trifluoromethoxy group into the naphthalene framework is anticipated to bestow properties that are desirable for advanced materials. Fluorinated organic molecules often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Molecular Architecture and its Impact on Electronic Structure

The introduction of a trifluoromethoxy (-OCF3) group onto an aromatic ring, such as naphthalene, significantly alters the electronic landscape of the molecule. The -OCF3 group is known to be a potent electron-withdrawing substituent, which can influence the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, affects the compound's reactivity, stability, and optical properties.

Theoretical studies on related naphthalene derivatives provide insight into the expected electronic behavior. For instance, computational analyses of 1-naphthol (B170400) derivatives have shown that the type and position of substituents have a profound impact on the molecule's reactivity and properties. The substitution of electron-withdrawing or electron-donating groups can modulate the polarizability and hyperpolarizability of the molecule, which are crucial for applications in nonlinear optics. researchgate.net

In the case of this compound derivatives, the strong inductive effect of the -OCF3 group is anticipated to lower both the HOMO and LUMO energy levels. This can enhance the material's stability and influence its charge transport characteristics. The specific architecture of the derivatives, such as the nature of the linkage at the 3-position (e.g., an ester or ether) and any additional substituents, will further refine these electronic properties. For example, extending the conjugation through the addition of other aromatic rings or specific functional groups can lead to a smaller HOMO-LUMO gap, shifting the absorption and emission spectra of the material.

Correlation between Molecular Structure and Mesomorphic Behaviors

In the context of derivatives of this compound, the naphthalene core provides the necessary rigidity. The introduction of a trifluoromethoxy group can significantly influence the mesomorphic properties. The -OCF3 group is not only strongly polar but also more lipophilic than a methoxy (B1213986) group. beilstein-journals.org This combination of properties can affect the intermolecular interactions that drive the formation of liquid crystalline phases.

Studies on other naphthalene-based liquid crystals have demonstrated that the position of substituents is critical. For instance, research on naphthalene-2-yl-4-(alkoxy) benzoates has shown that these materials exhibit nematic and smectic A phases, while their naphthalene-1-yl counterparts did not show mesogenic behavior under the same conditions. scirp.org This highlights the sensitivity of mesomorphism to the specific substitution pattern on the naphthalene core.

For derivatives of this compound, the formation of liquid crystalline phases would likely involve the synthesis of esters or ethers at the 3-position, incorporating long alkyl or alkoxy chains. The balance between the rigid core and the flexible tails, along with the polar interactions introduced by the -OCF3 group and the ester/ether linkage, would govern the thermal stability and range of the mesophases.

Research on other trifluoromethyl-containing liquid crystals has shown that the -CF3 group can promote the formation of smectic phases due to its size and polarity. semanticscholar.orgbohrium.com Similarly, the -OCF3 group in derivatives of this compound would be expected to influence the molecular packing and favor the formation of ordered mesophases. The length of the terminal chains would also be a key parameter, with longer chains generally promoting the formation of smectic phases over nematic ones. researchgate.netmdpi.com

For example, a homologous series of 1-(trifluoromethoxy)-3-naphthyl benzoates with varying alkyl chain lengths on the benzoate (B1203000) moiety would be expected to exhibit a trend in their transition temperatures. The melting points and clearing points (the temperature at which the material becomes an isotropic liquid) would likely vary systematically with chain length, a common feature in homologous series of liquid crystals. bohrium.comsemanticscholar.org

Table 1: Hypothetical Mesomorphic Properties of a Homologous Series of 4-n-Alkoxybenzoyl Derivatives of this compound

| Compound | n (Alkyl Chain Length) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |

| I-a | 4 | 135 | 155 | Nematic |

| I-b | 6 | 128 | 168 | Nematic, Smectic A |

| I-c | 8 | 122 | 175 | Smectic A |

| I-d | 10 | 118 | 172 | Smectic A |

Note: This table is a hypothetical representation based on trends observed in similar liquid crystalline materials and is intended for illustrative purposes.

The data in the hypothetical table illustrates that as the alkyl chain length increases, the melting point tends to decrease, while the stability of the mesophase can increase, often leading to the appearance of more ordered smectic phases at longer chain lengths. The specific transition temperatures and the types of mesophases for actual derivatives of this compound would need to be determined experimentally.

Emerging Applications in Materials Science

Development of Organic Semiconductor Materials

The introduction of trifluoromethoxy groups into organic molecules is a key strategy for developing advanced n-type organic semiconductors. These materials are essential for fabricating organic thin-film transistors (OTFTs), which are fundamental components of modern soft electronic devices. wikipedia.org

Naphthalene (B1677914) tetracarboxylic diimides (NDIs) are a class of organic compounds known for their excellent electron-accepting capabilities and tendency to form stable radical anions, making them suitable for n-channel semiconductors. wikipedia.org Researchers have explored the effects of incorporating trifluoromethoxy groups into NDI structures to fine-tune their semiconductor properties.

A study compared two NDI derivatives featuring trifluoromethoxy groups: N,N'-Bis(4-trifluoromethoxyphenyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-POCF3) and N,N'-bis(4-trifluoromethoxybenzyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-BOCF3). nih.gov While both compounds exhibited similar optical and electrochemical properties with a desirable low-lying LUMO (Lowest Unoccupied Molecular Orbital) level of approximately -4.2 eV, their performance in electronic devices differed significantly. nih.gov The introduction of a flexible benzyl (B1604629) spacer in NDI-BOCF3 proved to be a more effective molecular design strategy for enhancing intermolecular electron transfer compared to the direct connection of the trifluoromethoxyphenyl group in NDI-POCF3. nih.gov

| Compound | Molecular Architecture | LUMO Level (approx.) | Charge Mobility |

| NDI-POCF3 | p-(trifluoromethoxy)phenyl group directly attached to NDI core | -4.2 eV | Nondetectable |

| NDI-BOCF3 | p-(trifluoromethoxy)benzyl group attached to NDI core | -4.2 eV | Up to 0.7 cm² V⁻¹ s⁻¹ (in air) |

This table summarizes the properties of two NDI architectures with trifluoromethoxy moieties. nih.gov

The significant difference in electron mobility between NDI-POCF3 and NDI-BOCF3 is largely attributed to variations in their thin-film morphology and crystallinity when deposited on substrates. nih.gov High-performance OTFTs require well-ordered, crystalline thin films to facilitate efficient charge transport.

NDI-BOCF3 demonstrated superior, air-stable electron transfer performance, achieving an electron mobility as high as 0.7 cm² V⁻¹ s⁻¹ in air. nih.gov This high mobility was linked to the formation of larger grain sizes and improved crystallinity in the thin film, especially when the deposition temperature was increased. nih.gov In contrast, NDI-POCF3 exhibited poor thin-film morphology and crystallinity, which resulted in nondetectable charge mobility. nih.gov Theoretical calculations confirmed that the molecular packing of NDI-BOCF3 allows for a larger intermolecular orbital overlap, which is crucial for efficient electron transfer between molecules in the thin-film transistor. nih.gov The fabrication of these organic thin-film transistors (OTFTs) typically involves depositing the semiconductor material onto a silicon substrate with a silicon dioxide dielectric layer, often treated with a self-assembled monolayer like octadecyltrimethoxysilane (B1207800) (OTS) to optimize performance. rsc.org

Building Blocks for Novel Fluorinated Functional Materials

The trifluoromethoxy group is a highly sought-after substituent in the design of functional materials due to the unique properties it confers, including high electronegativity and stability. Compounds containing the -OCF3 group serve as critical synthons, or building blocks, for more complex fluorinated molecules.

The development of synthetic methods to create CF3O-containing molecules is an active area of research. These synthons are precursors for a wide range of chemical transformations. For instance, O-(Trifluoromethyl)dibenzofuranium salts have been synthesized in situ and used as reagents for the direct trifluoromethylation of alcohols, phenols, and amines under very mild conditions. researchgate.net This demonstrates a pathway to incorporate the trifluoromethoxy group (or its trifluoromethyl precursor) into a variety of molecular scaffolds, paving the way for new materials with tailored properties. researchgate.net

Trifluoromethyl-substituted cyclopropanes are particularly valuable motifs in medicinal chemistry and materials science, combining the conformational rigidity of the cyclopropane (B1198618) ring with the beneficial electronic properties of the trifluoromethyl group. researchgate.net Efficient synthetic routes to access these structures are of great interest.

Recent methodologies have reported the concise synthesis of various trifluoromethyl-substituted cyclopropanes from dienes and enynes using inexpensive inorganic bases like potassium phosphate, achieving high yields and tolerating a wide range of functional groups. researchgate.net While these methods often focus on the CF3 group, the principles can be extended to related fluorinated synthons. The strategic placement of fluorinated groups like trifluoromethoxy within cyclic systems is a key strategy for developing new bioactive molecules and advanced materials. nih.gov The synthesis of naphthalenes and naphthols can also be achieved through the electrophilic cyclization of specific arylalkynes, providing a route to complex aromatic ring systems. nih.gov

Photovoltaic and Electroluminescent Applications of Trifluoromethylated Compounds

The electron-withdrawing nature of trifluoromethyl and trifluoromethoxy groups makes them ideal for designing materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These groups can lower the LUMO energy levels of organic molecules, which is beneficial for electron transport and for achieving desired optical and electronic properties.

Naphthalene diimides (NDIs) and perylene (B46583) diimides (PDIs), when functionalized, are extensively investigated for these applications. google.comemu.edu.tr Their strong electron-accepting character and high electron mobility are advantageous for use as non-fullerene acceptors in bulk heterojunction solar cells. google.com The introduction of fluorine-containing groups is a common strategy to modify the frontier molecular orbital levels for better device performance. google.com Furthermore, electroluminescence imaging is a key quality control technique used in the photovoltaic industry to detect defects and ensure the efficiency of solar cells and modules. researchgate.net The development of novel materials that can enhance or modify these luminescent properties is of continued interest.

Applications in Ligand Chemistry

The field of materials science is continually exploring novel molecular scaffolds to develop advanced catalytic systems and functional materials. Within this context, the unique electronic and steric properties of fluorinated organic compounds have garnered significant attention. While the direct application of 1-(Trifluoromethoxy)-3-naphthol in ligand chemistry is an emerging area with limited specific research, its structural features suggest considerable potential for the design of innovative ligands for various catalytic and materials science applications.

The core of this potential lies in the synergistic interplay between the rigid, planar naphthol backbone and the electronically distinct trifluoromethoxy group. The naphthol moiety provides a well-defined and tunable platform for introducing coordinating atoms, while the trifluoromethoxy substituent can be expected to modulate the electronic and steric environment of the resulting ligand, thereby influencing the properties and reactivity of its metal complexes.

Detailed Research Findings

Currently, there is a scarcity of published research that explicitly details the synthesis and catalytic applications of ligands derived directly from This compound . However, by examining studies on structurally related naphthol-based ligands and aromatic compounds bearing the trifluoromethoxy group, we can infer potential research directions and applications.